1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-phenylazepane
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Overview
Description
1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-phenylazepane is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-phenylazepane typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone. The azepane ring can be synthesized separately through the cyclization of a suitable amine precursor. The final step involves the coupling of the pyrazole and azepane rings via a methanone linkage, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-phenylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the methanone group to a methanol group.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of a radical initiator.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-phenylazepane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-phenylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anti-cancer effect.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-phenylpiperidin-1-yl)methanone
- (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-phenylmorpholin-1-yl)methanone
Uniqueness
Compared to similar compounds, 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-phenylazepane is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature allows for enhanced interaction with biological targets and improved stability in various chemical environments.
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(3-phenylazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-25-22(16-21(24-25)19-12-6-3-7-13-19)23(27)26-15-9-8-14-20(17-26)18-10-4-2-5-11-18/h2-7,10-13,16,20H,8-9,14-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJKWXKFIZZFSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCCC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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